Home > Products > Screening Compounds P53489 > 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine
7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine - 364042-47-7

7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine

Catalog Number: EVT-1565684
CAS Number: 364042-47-7
Molecular Formula: C29H34N6O
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-419259 is an inhibitor of Src family kinases, including Src, LCK, Lyn, and Hck (IC50s = 9, <3, <3, and 11.26 nM, respectively). It is selective for these kinases over c-Abl (IC50 = 3,000 nM) and PKC (IC50 = >33 μM). A-419259 inhibits growth of Philadelphia chromosome-positive (Ph+) K-562 and Meg-01 myeloid leukemia cells (IC50s = 0.1-0.3 and 0.1 μM, respectively), but not Ph- TF-1 and HEL cells. It induces apoptosis in K-562 cells in a concentration-dependent manner. A-419259 (300 nM) inhibits differentiation of murine embryonic stem cells while maintaining pluripotency. It reduces the total number of acute myeloid leukemia (AML) cells, as well as AML stem cells, in the bone marrow and spleen in mouse patient-derived xenograft (PDX) models of AML when administered at a dose of 30 mg/kg twice daily.

SKF86002

    Compound Description: SKF86002 is a small molecule kinase inhibitor that lacks intrinsic fluorescence but becomes fluorescent upon binding to the ATP-binding sites of certain kinases, such as p38α mitogen-activated protein kinase (p38α). It has been used as a fluorescent ligand for kinase crystal identification and ATP-competitive inhibitor screening.

    Relevance: In a study examining HCK inhibitors, 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was identified as a compound capable of displacing SKF86002 from the ATP-binding site of HCK, as evidenced by a decrease in fluorescence. This suggests that both compounds share a similar binding site on HCK and that 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine acts as an ATP-competitive inhibitor.

A-419259

    Compound Description: A-419259 is a potent and selective inhibitor of Src family kinases (SFKs), including Hck. It has been investigated for its potential therapeutic applications in various cancers, including acute myeloid leukemia (AML). ,

    Relevance: The compound 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was identified in a study analyzing the crystal structure of HCK in complex with various inhibitors. This compound was found to occupy the ATP-binding site of HCK, similar to A-419259. This suggests that 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine likely exhibits inhibitory activity against HCK, potentially with comparable potency to A-419259.

Quercetin

    Compound Description: Quercetin is a naturally occurring flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to inhibit various kinases, including Pim1.

    Relevance: Similar to 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, quercetin can act as an ATP-competitive kinase inhibitor. While the former targets HCK, quercetin was shown to displace SKF86002 from Pim1, another kinase, in a fluorescence-based assay. This suggests that both compounds share a similar mechanism of action, competing with ATP for binding to the kinase active site, despite targeting different kinases.

N-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide (Compound 5)

    Compound Description: This pyrrolo[2,3-d]pyrimidine derivative was identified as a non-selective inhibitor of Src family kinases (SFKs), displaying slight inhibitory activity against Fyn, Lyn, and c-Src.

    Relevance: Both N-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide and 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine belong to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. Despite their structural similarities within the core scaffold, they exhibit distinct selectivity profiles towards different SFKs. While 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was specifically studied in the context of HCK, compound 5 exhibited broader activity against Fyn, Lyn, and c-Src. This highlights the influence of substituents on the pyrrolo[2,3-d]pyrimidine core on kinase selectivity and potency.

Overview

A-419259 is a small molecule inhibitor primarily targeting the Src family of protein tyrosine kinases. It is particularly noted for its potential therapeutic applications in treating chronic myelogenous leukemia (CML) and other hematological malignancies. The compound works by inhibiting the activity of specific kinases, thereby blocking signaling pathways crucial for cancer cell proliferation and survival.

Source

The compound was initially developed as part of research aimed at understanding the role of Src family kinases in various cancers, particularly those driven by the Bcr-Abl fusion protein. A-419259 has been studied extensively in preclinical models for its efficacy against CML and acute myeloid leukemia, showcasing its ability to induce apoptosis and inhibit cell growth in affected cell lines .

Classification

A-419259 is classified as a pyrrolo-pyrimidine derivative, a structural class known for its kinase inhibitory properties. It specifically targets the ATP-binding site of Src family kinases, which are implicated in many oncogenic processes .

Synthesis Analysis

Methods

The synthesis of A-419259 involves multi-step organic reactions that typically include the formation of pyrrolo-pyrimidine structures through cyclization methods. The synthetic route often starts from readily available precursors, employing techniques such as:

  • Nucleophilic substitution: To introduce functional groups necessary for biological activity.
  • Cyclization reactions: To form the core pyrrolo-pyrimidine structure.

Technical Details

While specific synthetic protocols may vary, a common approach includes:

  1. Formation of the pyrimidine ring: Using appropriate reagents to promote cyclization.
  2. Functionalization: Introducing substituents that enhance selectivity and potency against target kinases.
  3. Purification: Utilizing chromatography techniques to isolate the final product with high purity.
Molecular Structure Analysis

Structure

The molecular structure of A-419259 can be represented as follows:

  • Chemical Formula: C₁₄H₁₅N₅
  • Molecular Weight: 253.31 g/mol

The compound features a pyrrolo-pyrimidine scaffold that is crucial for its interaction with the ATP-binding site of kinases.

Data

Crystallographic studies have provided insights into the binding conformation of A-419259 within the active site of Src family kinases, revealing unique interactions that contribute to its inhibitory effects .

Chemical Reactions Analysis

Reactions

A-419259 has been shown to undergo several key reactions when interacting with target proteins:

  1. Inhibition of kinase activity: By binding to the ATP-binding site, it prevents substrate phosphorylation.
  2. Induction of apoptosis: In CML cells, A-419259 triggers apoptotic pathways, evidenced by increased caspase activity and cell-cycle arrest .

Technical Details

The compound's efficacy is often evaluated through in vitro assays measuring:

  • Cell viability: Using MTT or similar assays to assess cytotoxic effects.
  • Apoptosis markers: Such as caspase activation and Annexin V staining.
Mechanism of Action

Process

A-419259 exerts its effects primarily through:

  1. Inhibition of Src family kinases: By binding competitively at the ATP site, it reduces phosphorylation events critical for cell signaling.
  2. Disruption of Bcr-Abl signaling: This leads to decreased survival signals in CML cells, promoting apoptosis and inhibiting proliferation .

Data

Studies indicate that A-419259 is effective at inducing apoptosis in primary CD34+ CML cells comparable to established treatments like imatinib .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to functional groups present on the pyrrolo-pyrimidine ring.

Relevant analyses often include:

  • Melting Point Determination
  • Spectroscopic Characterization (NMR, IR)
Applications

A-419259 has significant potential in scientific research and therapeutic applications:

  • Cancer Research: As a tool compound for studying Src family kinase functions in various cancers.
  • Therapeutic Development: Investigated as a treatment option for chronic myelogenous leukemia and possibly other malignancies involving aberrant kinase signaling.

Its ability to induce apoptosis and inhibit cell growth positions A-419259 as a promising candidate for further clinical development in oncology .

Chemical and Pharmacological Profile of A 419259

Structural Characterization of Pyrrolo-Pyrimidine Inhibitors

A 419259 (chemical name: 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) is a second-generation pyrrolo-pyrimidine kinase inhibitor with a molecular weight of 482.63 g/mol (freebase) or 592.01 g/mol (trihydrochloride salt). Its structure features a central pyrrolo[2,3-d]pyrimidine scaffold substituted with:

  • A 4-phenoxyphenyl group at the C5 position, enhancing hydrophobic interactions
  • A trans-4-(4-methylpiperazinyl)cyclohexyl moiety at N7, providing conformational rigidity and solubility modulation [1] [5]

The stereochemistry of the cyclohexyl linker is critical for activity, with the trans-configuration enabling optimal kinase domain binding. X-ray crystallography of homologous Src-family kinases reveals that A 419259 occupies the ATP-binding pocket through hydrogen bonding with the hinge region (N-H group at C4 position) and hydrophobic contacts with the gatekeeper residue (Thr338 in Hck) [10].

Table 1: Structural Features of A 419259

PropertyDescription
Molecular Formula (freebase)C₂₉H₃₄N₆O
CAS Number (freebase)364042-47-7
CAS Number (trihydrochloride)1435934-25-0
Key Functional GroupsPyrrolo[2,3-d]pyrimidine core, 4-phenoxyphenyl, trans-4-(N-methylpiperazinyl)cyclohexyl
Stereochemical Requirementtrans-Cyclohexyl linkage essential for kinase affinity

Kinase Selectivity and Inhibitory Potency

A 419259 demonstrates nanomolar potency against Src-family kinases (SFKs) with exceptional selectivity over non-SFK targets:

  • Primary Targets:
  • Src: IC₅₀ = 9 nM
  • Lck: IC₅₀ < 3 nM
  • Lyn: IC₅₀ < 3 nM
  • Hck: IC₅₀ = 0.43 nM (trihydrochloride form) [1] [2] [7]

  • Selectivity Profile:

  • c-Abl: IC₅₀ = 3,000 nM (333-fold selectivity vs Src)
  • PKC: IC₅₀ > 33,000 nM
  • Minimal activity against receptor tyrosine kinases or serine/threonine kinases [1] [8]

Mechanistically, A 419259 stabilizes the DFG-in/αC-helix-out conformation of SFKs, extending the activation loop and exposing the autophosphorylation site (Tyr416). This binding mode differs from pyrazolopyrimidine inhibitors (e.g., PP1), which induce a folded activation loop conformation. Consequently, A 419259 maintains potency against autophosphorylated SFKs—a key pharmacological advantage in leukemia cells with constitutively active kinases [6] [10].

Table 2: Kinase Selectivity Profile of A 419259

KinaseIC₅₀ (nM)Biological Relevance
Lck<3T-cell signaling, leukemia survival pathways
Lyn<3B-cell receptor signaling, imatinib resistance in CML
Src9Metastasis, tumor microenvironment signaling
Hck0.43–11.26Myeloid leukemia stem cell maintenance, Bcr-Abl interaction
c-Abl3,000Off-target activity; minimal inhibition at therapeutic doses

Biochemical Properties and Solubility Parameters

A 419259 exhibits moderate solubility in organic solvents but limited aqueous solubility:

  • Solubility Profile:
  • DMSO: 12.5 mg/mL (25.9 mM; freebase)
  • Water: <0.1 mg/mL (freebase); significantly enhanced in trihydrochloride form (59.2 mg/mL or 100 mM) [1] [5] [7]
  • PBS: Soluble at 100 mg/mL (trihydrochloride) with sonication [7]

  • Freebase: Stable at -20°C for 3 years (powder), -80°C for 6 months (DMSO stock)
  • Trihydrochloride: Stable at 4°C (desiccated) or room temperature for short-term storage [2] [7]

The trihydrochloride salt (C₂₉H₃₄N₆O·3HCl) is preferred for cellular assays due to enhanced aqueous solubility. In solution, A 419259 remains stable for >24 hours at room temperature, facilitating extended biological experiments. Its logP value (predicted 1.29 g/cm³) suggests moderate membrane permeability, consistent with cellular activity in leukemia models [5] [7].

Comparative Analysis with Other Src-Family Kinase Inhibitors

A 419259 demonstrates distinct advantages over classical SFK inhibitors:

  • vs. PP2/PP1 (Pyrazolopyrimidines):
  • 10-30x greater potency against Hck and Lyn
  • Maintains activity against autophosphorylated SFKs due to unique activation loop conformation
  • Reduced off-target effects on PKC and Abl kinases [6] [10]

  • vs. Imatinib:

  • Effective in imatinib-resistant CML cells lacking Bcr-Abl mutations
  • Targets SFK-mediated survival pathways (e.g., Lyn/Hck overexpression)
  • Synergizes with Bcr-Abl inhibitors in primary CD34⁺ CML cells [4] [6]

  • vs. Dasatinib:

  • Narrower kinase selectivity profile (19/468 kinases inhibited at 1 μM)
  • Lower c-Abl activity (IC₅₀ 3 μM vs. <1 nM for dasatinib), reducing toxicity risks
  • Superior suppression of AML stem cells in xenograft models at 30 mg/kg BID [2] [10]

A key differentiator is A 419259's ability to disrupt SFK-mediated phosphorylation of Bcr-Abl at regulatory sites (Tyr177), overcoming a critical mechanism of imatinib resistance. This effect is concentration-dependent with an IC₅₀ of 0.1–0.3 μM in cellular assays [4] [6].

Table 3: Comparative Inhibitor Profiles

InhibitorPrimary TargetsHck IC₅₀c-Abl IC₅₀Key Clinical Limitation
A 419259Src, Lck, Lyn, Hck0.43 nM3,000 nMResearch tool only
PP1Pan-SFK150 nM>10,000 nMRapid metabolism, low specificity
ImatinibBcr-Abl, PDGFR, c-Kit>10,000 nM250 nMResistance via SFK overexpression
DasatinibBcr-Abl, SFKs, Eph receptors0.6 nM0.8 nMPleural effusions due to broad target profile

Table 4: Nomenclature of A 419259

Designation TypeName(s)
PrimaryA 419259, RK-20449, RK 20449
Salt FormA 419259 trihydrochloride (CAS: 1435934-25-0)
Chemical7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Related CompoundsPyrrolo-pyrimidine, Src kinase inhibitor

Properties

CAS Number

364042-47-7

Product Name

A 419259

IUPAC Name

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C29H34N6O

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32)

InChI Key

FDVSOQRNTAPCHB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6

Synonyms

A 419259
A-419259
A419259

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.